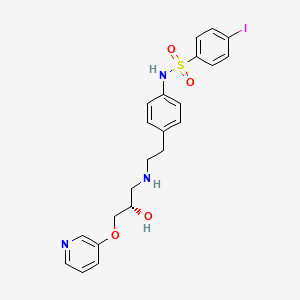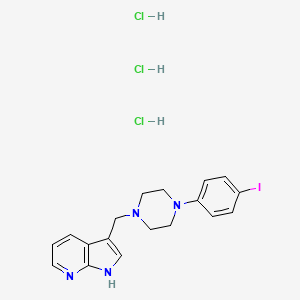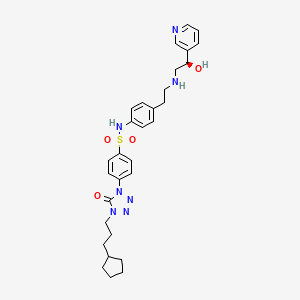
Friedelanol
Overview
Description
Friedelanol is a pentacyclic triterpenoid with the molecular formula C30H52O . It is commonly distributed in plants and found in edible fruits and vegetables .
Synthesis Analysis
Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . Friedelanol is a b-diketone that occurs naturally in the roots of B. dracunculifolia .Molecular Structure Analysis
Friedelanol has a molecular weight of 428.733 Da . It is one of the major pentacyclic terpenes present in the cork of different plants .Chemical Reactions Analysis
Friedelin and its derivative 3β-friedelinol have diverse biological activities such as anti-inflammatory, antibacterial, and antiviral agents . These compounds are considered promising candidates for drug development .Physical And Chemical Properties Analysis
Friedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a flash point of 199.6±12.3 °C . It has a molar refractivity of 132.3±0.3 cm3 .Scientific Research Applications
Antibacterial Applications
Friedelan-3-ol has been identified as having significant antibacterial properties . It’s particularly effective against certain strains of bacteria, which makes it a promising candidate for the development of new antibacterial agents. Its mechanism of action is believed to involve the disruption of bacterial cell walls, leading to cell lysis .
Antiviral Activities
Research has shown that Friedelan-3-ol exhibits antiviral activities , including potential efficacy against human coronaviruses such as SARS-CoV-2. This is of great interest in the ongoing search for treatments for viral infections, especially given the global impact of the COVID-19 pandemic .
Cytotoxic Properties
Friedelan-3-ol has demonstrated cytotoxic properties against various cancer cell lines. This suggests its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Its ability to induce apoptosis in cancer cells is a key area of interest for oncological research .
Neuroprotective Effects
The neuroprotective effects of Friedelan-3-ol are being explored, particularly in the context of neurodegenerative diseases. Its potential to protect neuronal cells from oxidative stress and apoptosis could be beneficial in the treatment of conditions like Alzheimer’s disease .
Anti-Inflammatory Activity
Friedelan-3-ol has shown promising results as an anti-inflammatory agent . It may work by inhibiting the production of pro-inflammatory cytokines and mediators, which can help in the management of chronic inflammatory diseases .
Antioxidant Potential
The compound’s antioxidant potential is another significant application. By scavenging free radicals and reducing oxidative stress, Friedelan-3-ol could contribute to the prevention of diseases associated with oxidative damage, including some forms of cardiovascular diseases .
Agricultural Relevance
In agriculture, Friedelan-3-ol has been found to have an anti-insect effect and the ability to alter soil microbial ecology. This could lead to its use in developing more sustainable agricultural practices and natural pesticides .
Pharmaceutical Development
Lastly, the pharmacological significance of Friedelan-3-ol is being enhanced through various extraction methods and biotechnological advancements. Techniques like CRISPR/Cas9 gene editing and the use of genetically engineered yeast are being employed to produce Friedelan-3-ol for pharmaceutical applications .
Safety and Hazards
Future Directions
Friedelanol and its derivatives have broad biological activities and their potential cytotoxic activity indicates they have a promising future in the control of various diseases . The use of Friedelanol as nutraceutical and cosmeceutical agents as well as the industrial applications is a new trend .
Mechanism of Action
Friedelan-3-ol, also known as Friedelinol or Friedelanol, is a pentacyclic triterpenoid that is commonly distributed in plants and found in edible fruits and vegetables . This compound has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .
Target of Action
It is reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . This suggests that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Its diverse biological activities suggest that it may interact with multiple targets and pathways within the cell
Biochemical Pathways
For instance, its antibacterial and anti-viral properties suggest that it may interfere with the life cycle of bacteria and viruses, while its cytotoxic properties suggest that it may induce cell death in certain types of cells .
Pharmacokinetics
Its presence in edible fruits and vegetables suggests that it is likely absorbed through the digestive tract
Result of Action
Friedelan-3-ol has been reported to have antibacterial, anti-viral, and cytotoxic properties . This suggests that it may kill or inhibit the growth of bacteria and viruses, and induce cell death in certain types of cells.
Action Environment
The action of Friedelan-3-ol may be influenced by various environmental factors. For instance, its extraction from plant materials can be affected by the use of different solvents . Additionally, its bioavailability and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
properties
IUPAC Name |
(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-VYFOYESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Friedelanol | |
CAS RN |
5085-72-3 | |
| Record name | Friedelan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Friedelanol?
A1: Friedelanol has the molecular formula C30H52O and a molecular weight of 428.75 g/mol.
Q2: What are the key spectroscopic features of Friedelanol?
A2: Friedelanol is commonly characterized by spectroscopic techniques like NMR and IR. Key features include:
- 13C NMR: Signals corresponding to the 30 carbon atoms in the friedelane structure, including a distinct signal for the carbon attached to the hydroxyl group. []
Q3: What are the reported biological activities of Friedelanol?
A3: Research suggests that Friedelanol exhibits various pharmacological activities, including:* Anti-inflammatory activity: Shown to inhibit carrageenan-induced paw edema in rats. [, , ]* Antimicrobial activity: Demonstrated activity against several bacteria and fungi. [, , , ]* Anti-NDV activity: Exhibited activity against Newcastle Disease Virus (NDV) in embryonated chicken eggs. [, ]
Q4: Has Friedelanol been tested in clinical trials for any disease?
A4: There is no published data available regarding clinical trials of Friedelanol for any specific disease.
Q5: What is known about the mechanism of action of Friedelanol in exhibiting its biological activities?
A5: While the exact mechanisms are not fully understood, some studies suggest:
- Anti-inflammatory activity: May involve modulation of inflammatory mediators. []
- Antimicrobial activity: Could be related to its interaction with bacterial cell walls or fungal membranes. [, ]
- Anti-NDV activity: The precise mechanism is unknown, but it may interfere with viral replication or entry into host cells. [, ]
Q6: What are the potential applications of Friedelanol based on its biological activities?
A6: The reported biological activities of Friedelanol suggest potential applications in:
- Development of anti-inflammatory drugs: Further research could lead to its development as a potential therapeutic agent for inflammatory conditions. []
- Antimicrobial formulations: Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial agents or formulations. [, , , ]
- Antiviral research: Its anti-NDV activity warrants further investigation for potential applications in veterinary medicine or as a lead compound for developing antiviral drugs. [, ]
Q7: Are there any traditional uses of Friedelanol or plants containing Friedelanol?
A7: In Tanzania, the leaves of Synadenium glaucescens Pax., a plant known to contain Friedelanol, are traditionally used for the treatment of various ailments, including Newcastle Disease. [, ]
Q8: How is Friedelanol isolated from natural sources?
A8: Friedelanol is typically isolated from plant sources using various extraction and purification techniques, including:
- Solvent extraction: Commonly using solvents like hexane, ethyl acetate, or methanol. [, , , , , , , ]
- Chromatographic techniques: Including column chromatography, often with silica gel as the stationary phase, to separate and purify Friedelanol from other plant constituents. [, , , , , , , , , , , , , , , , ]
Q9: What is the stability of Friedelanol under various conditions?
A9: Detailed studies on the stability of Friedelanol under various storage conditions (temperature, humidity, light) are limited and require further investigation.
Q10: What are the challenges in formulating Friedelanol for pharmaceutical applications?
A10: Friedelanol, like many triterpenes, may pose challenges in formulation due to its:
Q11: Are there any strategies to improve the stability and bioavailability of Friedelanol?
A11: Potential strategies to enhance its pharmaceutical properties include:
Q12: What are the major research gaps that need to be addressed for the development of Friedelanol as a therapeutic agent?
A12: Key research gaps include:
Q13: What is the significance of finding Friedelanol in the cork of Quercus suber?
A16: The identification of Friedelanol in cork was significant because it highlighted a previously unreported constituent of this material and contributed to a better understanding of cork's chemical composition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)


![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)
![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)